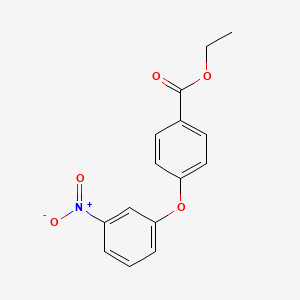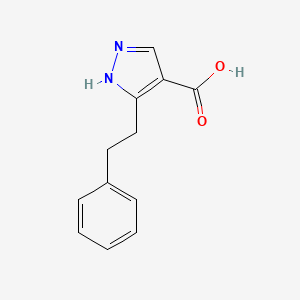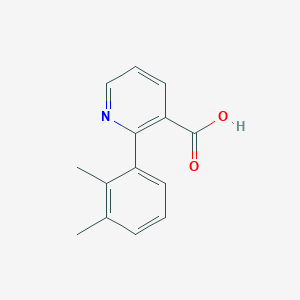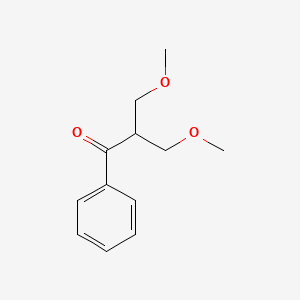
5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine: is a heterocyclic organic compound with the molecular formula C11H11BrN2 . This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, a 2,5-dimethyl-1H-pyrrol-1-yl group at the 2-position, and a methyl group at the 4-position. It is used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine typically involves the bromination of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is monitored using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized products.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation reactions produce N-oxides or other oxidized forms.
- Reduction reactions result in piperidine derivatives .
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of heterocyclic compounds with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: Its unique structure allows for the exploration of novel drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine involves its interaction with specific molecular targets. The bromine atom and the pyrrol-1-yl group play crucial roles in binding to target proteins or enzymes. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
- 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine .
Uniqueness: 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine is unique due to the presence of both the 2,5-dimethyl-1H-pyrrol-1-yl group and the 4-methyl group on the pyridine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
IUPAC Name |
5-bromo-2-(2,5-dimethylpyrrol-1-yl)-4-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c1-8-6-12(14-7-11(8)13)15-9(2)4-5-10(15)3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGSKLSOBDQMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC=C(C(=C2)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6327086.png)




